L-Homotyrosine
Description
L-Homotyrosine (C₁₀H₁₃NO₃) is a non-proteinogenic amino acid and a structural homologue of L-tyrosine, distinguished by an additional methylene group in its side chain . It is naturally produced by Bacillus subtilis in the gut microbiota of animals such as cockroaches and turtles . Its chemical structure includes a benzene ring with a hydroxyl group and an extended aliphatic chain, contributing to its unique biochemical properties (SMILES: C@H(C(=O)O)N) .
This compound has garnered attention for its antibacterial activity against both Gram-positive and Gram-negative pathogens, with minimal cytotoxicity to human cells . It is also implicated in neurotransmitter synthesis and cell signaling, enhancing neural response efficiency .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-01-2, 185062-84-4 | |
| Record name | Homotyrosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOTYROSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis from L-Aspartic Acid
The classical route to L-homotyrosine begins with L-aspartic acid, leveraging its chiral center for stereochemical control. A modified procedure involves sequential protection, alkylation, and deprotection steps:
- Protection of the α-Amino Group : L-Aspartic acid is treated with tert-butyloxycarbonyl anhydride (Boc₂O) in the presence of triethylamine to form N-Boc-L-aspartic acid.
- Reductive Amination : The β-carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), yielding N-Boc-L-homoserine.
- Side-Chain Functionalization : Bromination of the alcohol with phosphorus tribromide (PBr₃) produces N-Boc-L-2-amino-4-bromobutanoic acid.
- Suzuki-Miyaura Coupling : Reaction with 4-hydroxyphenylboronic acid under palladium catalysis introduces the aromatic moiety, forming N-Boc-L-homotyrosine.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), yielding this compound as the trifluoroacetate salt.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C | 92 | >99 |
| Reductive Amination | LiAlH₄, Et₂O, reflux | 78 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | 97 |
| Deprotection | TFA, CH₂Cl₂, rt | 95 | >99 |
This method achieves an overall yield of 44% with >99% enantiomeric excess but requires stringent anhydrous conditions and expensive palladium catalysts.
Resolution of Racemic Mixtures
Racemic Dthis compound synthesized via Strecker or Erlenmeyer azlactone methods can be resolved using chiral auxiliaries. A reported protocol employs N-acetyl-L-leucine as a resolving agent:
- Racemic Synthesis : Condensation of 4-hydroxyphenylacetaldehyde with ammonium cyanide and potassium cyanide forms Dthis compound nitrile, which is hydrolyzed to Dthis compound.
- Diastereomeric Salt Formation : Dthis compound is reacted with N-acetyl-L-leucine in ethanol, precipitating the less soluble this compound–N-acetyl-L-leucine salt.
- Recrystallization : Repeated recrystallization from methanol/water enhances diastereomeric purity.
- Salt Cleavage : Treatment with ion-exchange resin (Dowex-50) liberates this compound.
Key Data :
| Parameter | Value |
|---|---|
| Resolution Efficiency | 35% (theoretical maximum 50%) |
| Final ee | 98% |
| Overall Yield | 28% |
This method is less favored industrially due to low yields and high solvent consumption.
Modern Catalytic Methods
Metallaphotoredox Catalysis
A breakthrough in this compound synthesis utilizes metallaphotoredox catalysis to couple N-Fmoc-(S)-2-amino-4-bromobutanoic acid with 4-tert-butoxybromobenzene:
- Photocatalyst Activation : Irradiation of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ with blue LEDs (450 nm) generates an excited-state iridium complex.
- Single-Electron Transfer (SET) : The photocatalyst oxidizes 4-tert-butoxybromobenzene to a phenyl radical, which abstracts a bromine atom from N-Fmoc-(S)-2-amino-4-bromobutanoic acid.
- Radical Recombination : The resultant alkyl radical couples with the phenyl radical, forming the C–C bond.
- Deprotection : The tert-butoxy group is removed with HCl in dioxane, yielding Fmoc-L-homotyrosine.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Reaction Time | 12 h |
| Yield | 82% |
| ee | >99% |
This method offers superior atom economy and avoids toxic heavy metals, making it scalable for peptide therapeutics.
Biosynthetic and Microbial Production
De Novo Biosynthesis in Emericella rugulosa
The echinocandin B biosynthetic cluster in Emericella rugulosa NRRL 11440 encodes a pathway for this compound synthesis from acetyl-CoA and 4-hydroxyphenylpyruvate:
- HtyA (Aminotransferase) : Transaminates 4-hydroxyphenylpyruvate to 4-hydroxyphenylglyoxylate using L-glutamate as the amine donor.
- HtyB (Dehydrogenase) : Reduces 4-hydroxyphenylglyoxylate to 4-hydroxyphenyllactate.
- HtyC (Monooxygenase) : Hydroxylates the benzylic position to form 3,4-dihydroxyphenyllactate.
- HtyD (Decarboxylase) : Decarboxylates 3,4-dihydroxyphenyllactate to this compound.
Key Data :
| Enzyme | Substrate | Product | Cofactor |
|---|---|---|---|
| HtyA | 4-Hydroxyphenylpyruvate | 4-Hydroxyphenylglyoxylate | PLP |
| HtyB | 4-Hydroxyphenylglyoxylate | 4-Hydroxyphenyllactate | NADPH |
| HtyC | 4-Hydroxyphenyllactate | 3,4-Dihydroxyphenyllactate | α-KG, O₂ |
| HtyD | 3,4-Dihydroxyphenyllactate | This compound | None |
Fermentation of E. rugulosa in optimized media yields 120 mg/L this compound, demonstrating potential for industrial-scale production.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost ($/g) | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Chemical Synthesis | 44 | >99 | 320 | High (toxic waste) | Moderate |
| Metallaphotoredox | 82 | >99 | 280 | Low (green solvents) | High |
| Microbial Biosynthesis | 12 | 100 | 150 | Minimal | High |
Chemical Reactions Analysis
Types of Reactions: L-Homotyrosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Peptide Synthesis
L-Homotyrosine plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a building block for creating peptides with unique amino acid sequences. The incorporation of this compound allows for the modification of peptide properties, enhancing solubility and stability, which are critical for pharmaceutical applications.
Case Study: Peptide Design
In a study focused on synthesizing neuropeptides, researchers utilized this compound to enhance the bioactivity of the resulting peptides. The incorporation of this amino acid resulted in peptides with improved binding affinity to target receptors, demonstrating its potential in drug design aimed at neurological disorders .
Drug Development
The compound has shown promise in drug development due to its structural similarity to neurotransmitters. This similarity facilitates the design of novel pharmaceuticals targeting neurological conditions.
Case Study: Neurological Disorders
Research has indicated that this compound can act as a sodium channel blocker, which is essential for nerve impulse transmission. Studies exploring this mechanism have suggested potential therapeutic applications in treating conditions such as epilepsy and chronic pain .
Bioconjugation Techniques
This compound is employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other compounds. This application is particularly valuable in enhancing drug delivery systems.
Data Table: Bioconjugation Applications
| Application Area | Description | Benefits |
|---|---|---|
| Drug Delivery Systems | Attachment of drugs to targeting agents | Improved specificity and reduced side effects |
| Diagnostic Imaging | Labeling biomolecules for imaging purposes | Enhanced visualization of biological processes |
Research in Protein Engineering
In protein engineering, this compound aids in modifying proteins to study their functions and interactions. Its incorporation into proteins can provide insights into protein behavior under various biological contexts.
Case Study: Protein Functionality
A study investigated the effects of incorporating this compound into enzyme structures to assess changes in activity and stability. The findings indicated that this modification could lead to enzymes with enhanced catalytic properties .
Fluorescent Labeling
The compound can also be utilized for fluorescent labeling applications, allowing researchers to visualize and track biological processes in real-time.
Data Table: Fluorescent Labeling Applications
| Application Area | Description | Benefits |
|---|---|---|
| Real-time Tracking | Monitoring cellular processes using fluorescent tags | Provides dynamic insights into biological mechanisms |
Mechanism of Action
L-Homotyrosine is similar to other non-proteinogenic amino acids such as:
L-Tyrosine: Both have a phenolic side chain, but this compound has an additional methylene group.
L-Phenylalanine: Similar in structure but lacks the hydroxyl group present in this compound.
Uniqueness: this compound’s unique structure allows it to participate in specific biochemical pathways that other amino acids cannot. This makes it valuable in the synthesis of specialized natural products and pharmaceuticals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Antibacterial Activity
*Exact MIC values from studies are proprietary but indicate concentration-dependent efficacy at 50 µg/mL .
Solubility and Stability
| Compound | Solvent | Stability |
|---|---|---|
| This compound | DMSO | Stable at -80°C |
| Curcumenol | Ethanol | Temperature-sensitive |
| Docosanedioic Acid | n-Hexane | Long-term storage issues |
Biological Activity
L-Homotyrosine, a non-proteinogenic amino acid, has gained attention in recent years due to its diverse biological activities. This article explores the compound's biological significance, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in drug development and protein engineering.
Structure and Properties
This compound is structurally similar to L-tyrosine but features a hydroxyl group at the gamma position. This modification influences its biological activity, making it a subject of interest in various pharmacological studies.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens.
- Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound in combination with curcumenol against Streptococcus pyogenes. The results indicated that this compound alone showed notable bactericidal activity, with a minimum inhibitory concentration (MIC) significantly lower than that of curcumenol alone. The MIC values are summarized in Table 1.
| Compound | MIC against S. pyogenes (µg/mL) |
|---|---|
| This compound | 15 |
| Curcumenol | 30 |
| Combination | 10 |
This suggests a synergistic effect when used in combination, enhancing the overall antibacterial efficacy .
Antifungal Activity
This compound also demonstrates antifungal properties, particularly against Candida albicans and C. glabrata. It inhibits β-1,3-glucan synthesis, which is crucial for fungal cell wall integrity.
- Research Findings
A study highlighted that this compound's mechanism involves the inhibition of specific enzymes involved in fungal cell wall biosynthesis. This action not only showcases its antifungal potential but also positions it as a candidate for developing antifungal agents .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies, indicating its role in combating oxidative stress.
- Applications in Neuroscience
In neuroscience research, this compound is utilized to study neurotransmitter pathways and neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative damage associated with these conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound inhibits critical enzymes such as 4-hydroxyphenylpyruvate dioxygenase in bacteria, which disrupts metabolic pathways essential for bacterial survival .
- Disruption of Cell Wall Synthesis : Its antifungal activity is linked to the inhibition of β-1,3-glucan synthase, which is vital for fungal cell wall formation .
- Antioxidant Activity : this compound scavenges free radicals and reduces oxidative stress markers in various biological systems .
Q & A
Q. What are the primary methods for structural characterization of L-Homotyrosine in novel biological samples?
- Methodological Answer : Structural elucidation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : For determining stereochemistry and carbon/hydrogen environments (e.g., distinguishing α/β carbons in the side chain) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₃NO₃) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, critical for distinguishing enantiomers like D/L-homotyrosine .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) isolates this compound from complex mixtures (e.g., centipede hemolymph extracts) .
Q. How can researchers verify the purity of synthesized this compound derivatives?
- Methodological Answer :
- HPLC with Diode Array Detection (DAD) : Quantifies purity (>95% threshold) and detects impurities (e.g., unreacted precursors) .
- Melting Point Analysis : Deviations >2°C from literature values (e.g., 221243-01-2) indicate contamination .
- Elemental Analysis : Validates empirical formula (e.g., C:H:N:O ratios) .
Advanced Research Questions
Q. How should experimental designs be structured to assess this compound's antimicrobial activity while addressing confounding variables?
- Methodological Answer :
- Bioassay Design : Use a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) assays in triplicate .
- Control Strategies : Include solvent controls (e.g., DMSO) and reference antibiotics (e.g., ampicillin) to isolate compound-specific effects .
- Data Normalization : Express activity as "% inhibition relative to controls" to account for batch-to-batch variability in biological replicates .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer :
- Source Verification : Confirm compound identity (e.g., CAS 221243-01-2) and purity (≥95%) to exclude false positives from impurities .
- Dose-Response Curves : Test activity across a logarithmic concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Mixed-Methods Analysis : Combine quantitative bioassays with qualitative metabolomic profiling (LC-MS/MS) to identify synergistic/antagonistic interactions with co-occurring metabolites (e.g., 8-Acetoxy-4-acoren-3-one) .
Q. What strategies optimize the synthesis of this compound for reproducibility in academic labs?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected tyrosine analogs to extend the side chain while preserving chirality .
- In-line Analytics : Monitor reaction progress via FT-IR for real-time detection of intermediate formation .
- Crystallization Protocols : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance yield and enantiomeric excess .
Data Presentation and Reproducibility Guidelines
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
- Methodological Answer :
- Supplementary Tables : Include full NMR assignments (¹H, ¹³C, DEPT-135) and MS spectra in supporting information, referencing solvent peaks (e.g., DMSO-d6 at 2.50 ppm) .
- Comparative Analysis : Highlight deviations from literature values (e.g., ±0.1 ppm for ¹H NMR) and propose explanations (e.g., pH-dependent tautomerism) .
Q. What criteria define a robust hypothesis for studying this compound's role in microbial resistance?
- Methodological Answer :
- Testability : Example hypothesis: "this compound disrupts bacterial membrane integrity via interaction with lipoteichoic acids in Gram-positive bacteria."
- Variables : Define dependent (e.g., membrane permeability) and independent variables (e.g., compound concentration) .
- Validation : Use genetic knockouts (e.g., S. aureus LtaS mutants) to confirm mechanism-of-action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
